2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide
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Overview
Description
2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C13H17N3O4 It is known for its unique structural features, which include a morpholine ring substituted with dimethyl groups and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea intermediate, which is then cyclized to form the desired morpholine-4-carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate enzymatic activity and cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethyl-4-(4-nitrophenyl)morpholine
- 2,6-dimethyl-4-(N-(4-methyl-3-nitrophenyl)carbamoyl)morpholine
- 2,6-dimethyl-4-(N-(2-ethyl-6-methylphenyl)carbamoyl)morpholine
Uniqueness
2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
6667-32-9 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O4/c1-9-7-15(8-10(2)20-9)13(17)14-11-3-5-12(6-4-11)16(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,14,17) |
InChI Key |
MFOLKAPJNYBJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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